Technical Guide: Synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide
Technical Guide: Synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide
Executive Summary
Compound: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide CAS Registry Number: 877174-61-3 (Generic/Related) Class: Tyrphostin Analog / Acrylamide Derivative Primary Application: Tyrosine kinase inhibition (EGFR, JAK/STAT pathways), antifungal scaffolds, and metalloenzyme inhibition (Tyrosinase).
This guide details the synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide via the Knoevenagel condensation. Unlike the more common malononitrile derivatives (classic Tyrphostins like AG-17), the incorporation of a thioamide moiety introduces unique hydrogen-bonding capabilities and metal-chelating properties, significantly altering the pharmacophore's interaction with ATP-binding pockets in kinases.
The protocol below prioritizes the Piperidine-Catalyzed Ethanol Reflux method due to its robustness, high atom economy, and simplified workup.
Part 1: Retrosynthetic Analysis & Reaction Design
The target compound is an
Reaction Scheme
The transformation is a base-catalyzed Knoevenagel condensation. The base deprotonates the active methylene group of the cyanothioacetamide, facilitating a nucleophilic attack on the pyrrole aldehyde, followed by dehydration to form the conjugated alkene.
Figure 1: Retrosynthetic disconnection showing the convergence of pyrrole-2-carboxaldehyde and 2-cyanothioacetamide.
Part 2: Core Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| Pyrrole-2-carboxaldehyde | 95.10 | 1.0 | Electrophile |
| 2-Cyanothioacetamide | 100.14 | 1.0 - 1.1 | Nucleophile |
| Piperidine | 85.15 | 0.1 (Cat.) | Base Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | Medium |
Step-by-Step Methodology
1. Reaction Assembly:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (0.95 g) of pyrrole-2-carboxaldehyde in 20 mL of absolute ethanol .
-
Add 10 mmol (1.00 g) of 2-cyanothioacetamide. The solution may appear slightly cloudy initially.
-
Add 3-5 drops (approx. 0.1 mL) of piperidine. A color change (deepening yellow/orange) often occurs immediately, indicating the formation of the enolate intermediate.
2. Reflux & Monitoring:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath or heating mantle.
-
Time: Maintain reflux for 1 to 3 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product typically has a lower R_f than the aldehyde due to the polar thioamide group. Look for the disappearance of the aldehyde spot.
3. Workup & Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: The product often precipitates spontaneously upon cooling as a yellow/orange solid. If no precipitate forms, cool the flask in an ice bath for 30 minutes.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst residues. Then wash with a small amount of diethyl ether to facilitate drying.
4. Purification:
-
Recrystallization: If the crude product purity is <95% (by TLC/NMR), recrystallize from hot ethanol or a DMF/Water mixture.
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target thioamide.
Part 3: Mechanistic Insights
The reaction follows the standard Knoevenagel Condensation mechanism. The choice of piperidine is critical; as a secondary amine, it is basic enough (
-
Deprotonation: Piperidine removes a proton from the
-carbon of 2-cyanothioacetamide, generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrrole-2-carboxaldehyde.
-
Proton Transfer & Elimination: The resulting alkoxide is protonated (likely by the piperidinium ion). Subsequent base-mediated elimination of water (
-like) yields the thermodynamic product: the -isomer, stabilized by conjugation between the pyrrole ring, the alkene, and the electron-withdrawing cyano/thioamide groups.
Figure 3: Simplified mechanistic pathway highlighting the critical dehydration step.
Part 4: Characterization & Validation
To validate the synthesis, compare your data against these expected spectroscopic signatures.
Physical Properties[4][5][7][8][9]
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: Typically >200°C (often dec.).[5] Note: Thioamides generally have higher melting points than their ester analogs (e.g., ethyl 2-cyano-3-(pyrrol-2-yl)acrylate melts ~160°C) due to strong intermolecular hydrogen bonding.
Spectroscopic Data (Expected)
| Technique | Signal | Assignment | Structural Insight |
| ^1H NMR | Pyrrole NH | Confirms pyrrole ring integrity. | |
| (DMSO- | Thioamide NH | Restricted rotation of C-N bond creates two distinct environments. | |
| Olefinic CH | Diagnostic singlet for Knoevenagel product. | ||
| Pyrrole CH | Aromatic protons, splitting depends on substitution. | ||
| IR (KBr) | 3100 - 3400 cm | Multiple bands for Pyrrole NH and Thioamide NH | |
| 2210 - 2225 cm | Sharp, distinct nitrile stretch. | ||
| 1200 - 1300 cm | Thioamide characteristic (often mixed modes). |
Troubleshooting
-
Low Yield: Ensure ethanol is dry (absolute). Water can reverse the Knoevenagel equilibrium.
-
Oiling Out: If the product oils out instead of crystallizing, scratch the glass or add a seed crystal. Alternatively, evaporate 50% of the solvent and cool again.
-
Impurity (Aldehyde): If aldehyde persists, wash the solid with a small amount of aqueous sodium bisulfite (though this is rarely needed if ethanol wash is sufficient).
Part 5: Expert Insights & Applications
Green Chemistry Alternative
For researchers prioritizing green chemistry, L-Proline can replace piperidine.
-
Protocol: Use water/ethanol (1:1) as solvent and 10 mol% L-Proline.
-
Advantage: L-Proline acts as an organocatalyst via an enamine mechanism, often providing higher yields under milder conditions and avoiding the toxicity of piperidine.
Biological Relevance
This scaffold is a structural analog of Tyrphostin AG-17 . The replacement of the benzene ring with a pyrrole and the active methylene group with a thioamide alters the electronics and solubility.
-
Kinase Inhibition: The thioamide sulfur is a "soft" donor, potentially interacting with cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, JAK).
-
Tyrosinase Inhibition: Related 2-cyanopyrrole derivatives have shown potency against tyrosinase, relevant for anti-browning agents in food science and hyperpigmentation treatments in dermatology.
References
-
Gazit, A., et al. (1989).[2] Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors.[2] Journal of Medicinal Chemistry.[2] Link
-
Yuvaraj, H., et al. (2011).[7] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E. Link
-
Bigi, F., et al. (1999).[1][3] Clean synthesis of α,β-unsaturated acids in aqueous media. Green Chemistry. Link
-
Hu, Y. G., et al. (2022).[5] Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Link
-
Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews. Link
Sources
- 1. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
